molecular formula C10H16N2S2 B1295468 1,8-Octane diisothiocyanate CAS No. 56312-14-2

1,8-Octane diisothiocyanate

Cat. No. B1295468
CAS RN: 56312-14-2
M. Wt: 228.4 g/mol
InChI Key: LVGANCPXXODGKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of octane derivatives can be complex and may involve various methods, including conventional and microwave-assisted methods, as seen in the synthesis of 1,8-di(quinol-2-yl)octa-1,7-diyne and 1,8-di(phenanthren-9-yl)octa-1,7-diyne . These methods can enhance the rate of reactions and yield products with interesting photophysical properties. Similarly, sulfur derivatives of 6,8-dioxabicyclo[3.2.1]octanes have been synthesized using click hydrothiolation, which is a transition-metal-free synthetic operation .

Molecular Structure Analysis

The molecular structure of octane derivatives can be determined using techniques such as single-crystal X-ray diffraction studies. For example, the molecular structures of 1,8-di(quinol-2-yl)octa-1,7-diyne and 1,8-di(phenanthren-9-yl)octa-1,7-diyne were established using this method . The crystal structure of 1,5-dithioniabicyclo[3.3.0]octane bis(trifluoromethanesulfonate) provided the first structural characterization of a dithionia dication and showed strong S···O interactions between cations and anions .

Chemical Reactions Analysis

The reactivity of octane derivatives can be influenced by their molecular structure. For instance, the reactivity of 1,8-octanedithiol monolayers on gold surfaces was investigated, showing that the presence of intralayer disulfide bonds increases the stability of the monolayer . The reactivity can also differ based on the stereochemistry of the compounds, as seen in the polymerization of 4-bromo-6,8-dioxabicyclo[3.2.1]octane isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of octane derivatives are closely related to their molecular structure and reactivity. For example, the stability of 1,8-octanedithiol monolayers on gold surfaces was studied using various techniques, including cyclic voltammetry and electrochemical impedance spectroscopy, which revealed a higher stability compared to monothiol monolayers . The photophysical properties of 1,8-di(quinol-2-yl)octa-1,7-diyne and 1,8-di(phenanthren-9-yl)octa-1,7-diyne were evaluated, showing differences in fluorescence quantum yield .

Scientific Research Applications

Materials Science and Surface Chemistry

A study on the reactivity of 1,8-octanedithiol monolayers on gold surfaces provides insights into the stability and reactivity of related diisothiocyanate compounds in creating self-assembled monolayers (SAMs). These SAMs have increased stability due to intralayer disulfide bonds, which could be relevant for applications in nanotechnology and surface engineering (Carot et al., 2005). Similarly, the electrochemical investigation of such monolayers on gold surfaces reveals details about their structural dynamics and stability, offering insights into surface modifications for sensors or catalysts (Esplandiu et al., 2006).

Solar Cell Efficiency

The use of processing additives in bulk heterojunction (BHJ) solar cells is a critical area of research. A study examining 1,8-di(R)octanes with various functional groups, including those similar to diisothiocyanate, has shown that these additives can significantly improve solar cell efficiency by controlling the morphology of BHJ materials (Lee et al., 2008). Such findings highlight the potential of diisothiocyanate derivatives in enhancing renewable energy technologies.

Nanotechnology and Film Studies

Research on gold nanoparticle-decorated C60 films, cross-linked with octane-1,8-dithiol, indicates the possibility of using diisothiocyanate derivatives in creating functionalized nanostructures. These structures exhibit unique optical and photoelectrical properties, suggesting applications in photovoltaics and optoelectronics (Dmitruk et al., 2010).

Polymer Science

The efficient synthesis of polyethers from isosorbide, using 1,8-dibromo or dimesyl octane under microwave-assisted phase transfer catalysis, illustrates the role of diisothiocyanate analogs in polymer chemistry. Such methods lead to polymers with higher molecular weights and specific structural features, relevant for medical, pharmaceutical, and industrial applications (Chatti et al., 2002).

Safety And Hazards

1,8-Octane diisothiocyanate is classified as a skin irritant and may cause respiratory irritation . It’s advised to avoid breathing its mist or vapors, and protective gloves, eye protection, and face protection should be worn when handling it .

Future Directions

While specific future directions for 1,8-Octane diisothiocyanate were not found, diisocyanates in general are widely used in the production of polyurethanes, which have applications in many industries . Continued research into safer and more efficient methods of diisocyanate production and use is likely .

properties

IUPAC Name

1,8-diisothiocyanatooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGANCPXXODGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN=C=S)CCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204856
Record name 1,8-Octanediisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Octane diisothiocyanate

CAS RN

56312-14-2
Record name 1,8-Octanediisothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056312142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Octanediisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56312-14-2
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